![molecular formula C18H16N4O3 B2557780 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448029-43-3](/img/structure/B2557780.png)

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

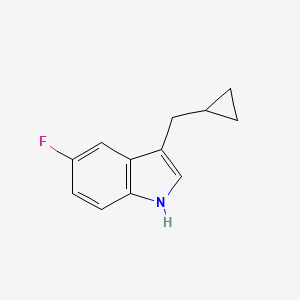

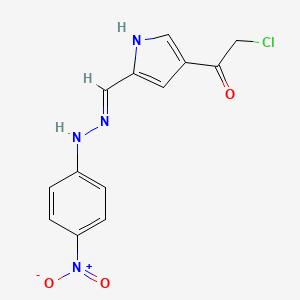

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a pincer-type compound bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group was studied . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Applications De Recherche Scientifique

Anion Receptor Studies

This compound can act as an anion receptor due to its tricationic nature and the presence of pyridine rings which can engage in hydrogen bonding interactions. These properties make it suitable for studying anion recognition processes which are crucial in understanding biological systems and developing sensors .

Supramolecular Chemistry

The structural features of this compound, such as the benzodioxole moiety, allow for the formation of supramolecular structures through non-covalent interactions. This can be utilized in the creation of novel materials with specific properties like enhanced conductivity or self-healing abilities .

Catalysis

Due to its potential to act as a ligand, this compound could be used in catalysis research. It can form complexes with metals, which can then catalyze various chemical reactions, including those that are environmentally friendly or industrially relevant .

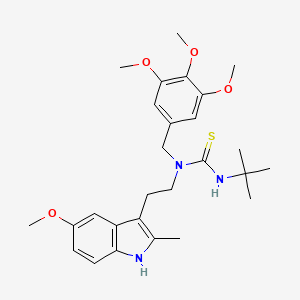

Drug Design and Pharmacology

The pyridine and pyrazole groups present in the compound are common motifs in pharmacologically active molecules. Therefore, this compound could serve as a scaffold for the development of new drugs, especially in targeting diseases where similar structures are known to be effective .

Organic Synthesis

This compound could be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide range of organic compounds, which can have applications in medicinal chemistry and material science .

Computational Chemistry

The compound’s unique structure makes it an interesting subject for computational studies. Researchers can use it to model interactions at the molecular level, predict the behavior of similar compounds, or design new molecules with desired properties .

Mécanisme D'action

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVVTZJPJVKSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-1-azaspiro[5.5]undecane](/img/structure/B2557698.png)

![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)

![5-[(2-chloro-4-nitrophenoxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B2557703.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2557715.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)

![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)